2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is a complex organic compound characterized by its unique structural features, including a bromine, fluorine, and nitro group attached to a phenyl ring, and a triazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-bromo-2-fluoroaniline to introduce the nitro group. This is followed by the formation of the triazolone ring through cyclization reactions involving appropriate reagents such as hydrazine derivatives and methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
Reduction: 2-(4-Amino-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one.
Substitution: 2-(4-Methoxy-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the nitro group can be particularly useful in designing molecules that interact with specific biological targets.
Medicine
In medicinal chemistry, 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one
- 2-(4-Bromo-2-chloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one
- 2-(4-Bromo-2-fluoro-5-aminophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one
Uniqueness
The uniqueness of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-bromo-2-fluoro-5-nitrophenyl)-5-methyl-4H-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN4O3/c1-4-12-9(16)14(13-4)8-3-7(15(17)18)5(10)2-6(8)11/h2-3H,1H3,(H,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMYAHCQEDYPBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=CC(=C(C=C2F)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543835 |
Source
|
Record name | 2-(4-Bromo-2-fluoro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100563-50-6 |
Source
|
Record name | 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100563-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromo-2-fluoro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.